6-Methyl-2-azaspiro[3.3]heptane
Overview
Description
6-Methyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the use of sulfonic acid salts to improve the stability and solubility of the intermediate compounds. This allows for more efficient reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like alane to convert β-lactams to amines.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Alane, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can mimic the basicity and steric properties of piperidine, allowing it to bind to similar biological targets. This makes it a valuable scaffold in the design of new drugs with improved efficacy and reduced side effects .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the methyl group at the 6-position.
1-Azaspiro[3.3]heptane: Another bioisostere of piperidine with a different substitution pattern.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties and reactivity.
Uniqueness: 6-Methyl-2-azaspiro[3.3]heptane is unique due to the presence of the methyl group at the 6-position, which can influence its steric and electronic properties, making it a versatile scaffold for drug design and other applications .
Properties
IUPAC Name |
6-methyl-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFBROQCNCRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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